![molecular formula C27H23N3O3 B2541244 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1326849-62-0](/img/structure/B2541244.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a topic of interest in recent years . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .科学的研究の応用
Peroxisome Proliferator-Activated Receptors (PPAR) Agonists
The compound has drawn attention as a potential agonist for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Researchers have explored its effects on PPAR signaling pathways, which could have implications for metabolic disorders, cardiovascular diseases, and cancer .
Anti-Inflammatory Properties
Due to its structural features, the compound may possess anti-inflammatory properties. Investigations have focused on its ability to modulate inflammatory pathways, potentially making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Anticancer Potential
Researchers have explored the compound’s impact on cancer cells. Its unique structure suggests potential as an anticancer agent. Studies have investigated its effects on cell proliferation, apoptosis, and metastasis inhibition. Further research is needed to validate its efficacy and safety .
Antioxidant Activity
The compound’s oxadiazole moiety suggests antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigations have assessed its radical-scavenging abilities and potential applications in oxidative stress-related disorders .
Cardiovascular Effects
Given its potential as a PPAR agonist, researchers have explored its impact on cardiovascular health. Studies have investigated its effects on lipid metabolism, blood pressure regulation, and atherosclerosis. It may hold promise as a therapeutic agent for cardiovascular diseases .
Neuroprotective Properties
The compound’s unique structure makes it an interesting candidate for neuroprotection. Researchers have studied its effects on neuronal cells, synaptic plasticity, and neuroinflammation. It could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
将来の方向性
特性
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-18-13-15-19(16-14-18)30-17-23(20-9-5-6-10-21(20)27(30)31)26-28-25(29-33-26)22-11-7-8-12-24(22)32-4-2/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQFJOQAHYKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

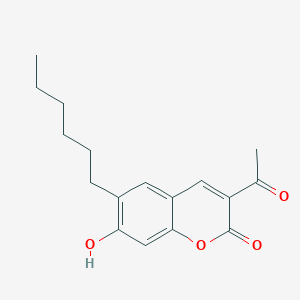
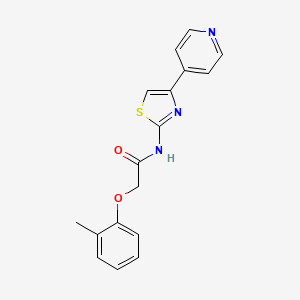
![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)
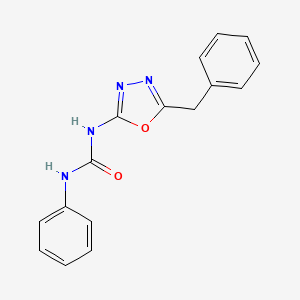
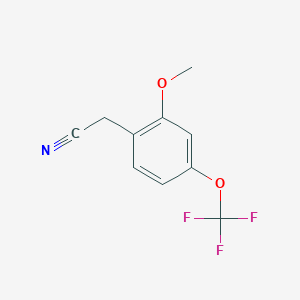

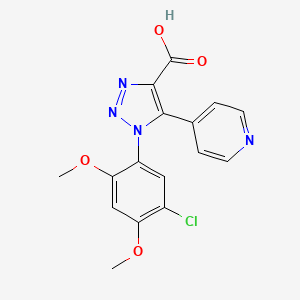
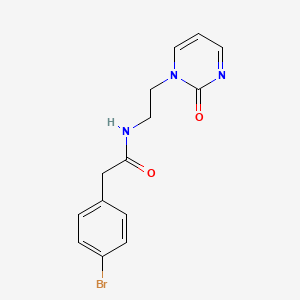
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)
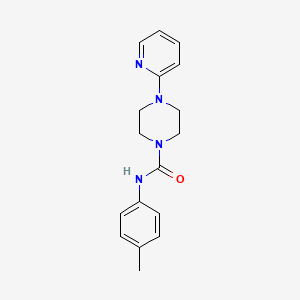
![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)